4-氨基-N-(3-甲基丁基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

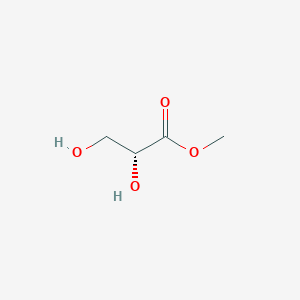

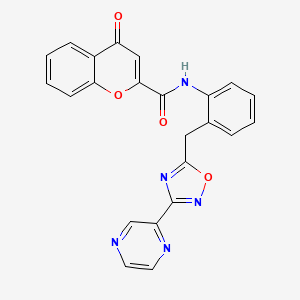

4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C11H18N2O2S and a molecular weight of 242.34 . It is a type of sulfonamide, a group of compounds known for their various pharmacological activities .

Synthesis Analysis

Sulfonamides can be synthesized from sulfonic acids or its sodium salts under microwave irradiation . Another method involves the use of 4-nitrophenyl benzylsulfonate as a starting material to synthesize a range of sulfonamides at room temperature .Molecular Structure Analysis

The molecule contains a total of 33 bonds, including 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 sulfonamide .Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions. For instance, they can be activated by calcium triflimide and DABCO for SuFEx with amines to provide a diverse set of sulfamides, sulfamates, and sulfonamides .科学研究应用

合成和晶体结构

4-氨基-N-(3-甲基丁基)苯磺酰胺已被用于合成新的席夫碱化合物,如双(N-(5-甲基-3-异噁唑基)-4-[(2-羟基苄亚甲基)-氨基])苯磺酰胺。该化合物的结构已通过H1、C13 NMR、UV–VIS、IR光谱技术和X射线衍射分析(Subashini et al., 2009)确认。

金属配合物合成和抗微生物药剂

4-氨基-N-(3-甲基丁基)苯磺酰胺的过渡金属配合物已被合成,并表现出抗细菌和抗真菌活性。这些金属配合物还显示出在烯烃聚合等催化活性方面的潜力,突显了它们在制药和医药化学中的重要性(Pervaiz et al., 2020)。

晶体和溶液中分子相互作用的研究

这种化合物已成为研究的对象,以了解晶体和溶液中的分子相互作用。研究包括分析在水、正辛醇中的溶解度的温度依赖性,以及溶解度和溶解过程的热力学函数。这些研究对于理解这些化合物的物理和化学性质至关重要(Perlovich et al., 2008)。

席夫碱合成和结构分析

另一个应用是在合成席夫碱配体及其与过渡金属的配位中。通过各种物理、光谱和元素数据对这些化合物进行表征,有助于理解它们的分子几何结构和电子性质。这些研究对于生物和药物化学中的应用至关重要(Hassan et al., 2021)。

与镍(II)和铁(II)离子的络合

研究还集中在磺胺衍生物与镍(II)和铁(II)离子的络合上。该研究旨在了解这些化合物在制药和化工行业中的生物学和催化潜力(Orie et al., 2021)。

作用机制

Target of Action

The primary target of 4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide, a sulfonamide derivative, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA synthesis and cell division .

Mode of Action

The compound acts as a competitive inhibitor of p-aminobenzoic acid (PABA) in the folic acid metabolism cycle . It mimics the structure of PABA and binds to dihydropteroate synthetase, thereby inhibiting the enzyme’s activity . This prevents the formation of dihydrofolate and tetrahydrofolate, essential components for bacterial DNA synthesis and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . This leads to a deficiency of dihydrofolate and tetrahydrofolate, which are crucial for the synthesis of purines and pyrimidines, the building blocks of DNA . As a result, bacterial DNA synthesis is hindered, leading to the cessation of cell division and growth .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and cell division . By disrupting the folic acid metabolism cycle, the compound prevents the synthesis of essential components of bacterial DNA, thereby halting bacterial proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide. Moreover, the presence of other carbon sources can affect the biodegradation of sulfonamides

属性

IUPAC Name |

4-amino-N-(3-methylbutyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-9(2)7-8-13-16(14,15)11-5-3-10(12)4-6-11/h3-6,9,13H,7-8,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQIZSFKTPJDLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNS(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2408439.png)

![tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2408440.png)

![1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2408441.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide](/img/structure/B2408445.png)

![2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2408447.png)

![N-(2,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2408450.png)

![2-fluoro-N-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2408451.png)

![3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408453.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2408455.png)

![2-Ethyl-3-methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2408459.png)